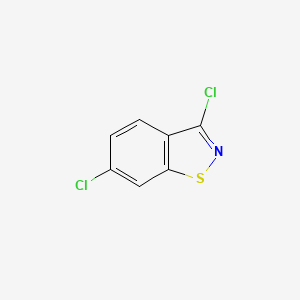

3,6-dichloro-1,2-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-1,2-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NS/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYRYYMMDZQOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Benzothiazole Derivatives

Cyclization Reactions for the 1,2-Benzothiazole Core

Cyclization reactions are a cornerstone in the synthesis of the 1,2-benzothiazole nucleus. These methods often involve the formation of key carbon-sulfur and nitrogen-sulfur bonds to construct the heterocyclic ring.

Rhodium(III)-Catalyzed N-Directed ortho C–H Activation and Tandem Annulation Reactions from Sulfoximines and Activated Olefins

A notable method for the synthesis of 1,2-benzothiazoles involves a rhodium(III)-catalyzed tandem annulation reaction. This process utilizes free NH-sulfoximines and activated olefins as starting materials. rsc.org The reaction proceeds through an N-directed ortho C-H activation and olefination, followed by an intramolecular aza-Michael cyclization to construct the benzoisothiazole compound. rsc.org This approach is recognized for its efficiency in building the heterocyclic scaffold. rsc.org

DBU-Promoted Cyclization of 2-(Aminosulfonyl)benzothioamide Derivatives for 1,2-Benzothiazole-3(2H)-thione 1,1-Dioxide Synthesis

Researchers have developed a method for the synthesis of 1,2-benzothiazole-3(2H)-thione 1,1-dioxides through the cyclization of 2-(aminosulfonyl)-N-methylbenzothioamide derivatives. researchgate.net This reaction is promoted by the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net

Intramolecular Annulation via ortho-Methyl-N-thiosulfinylaniline

Information regarding the intramolecular annulation via ortho-Methyl-N-thiosulfinylaniline was not available in the search results.

Phosgenation of Benzisothiazolone for 3-Chloro-1,2-benzisothiazole (B19369) Synthesis

The synthesis of 3-chloro-1,2-benzisothiazole can be achieved through the phosgenation of 1,2-benzisothiazol-3(2H)-one. In one procedure, a mixture of 1,2-benzisothiazol-3(2H)-one and phosphorus oxychloride is heated, leading to the evolution of hydrogen chloride gas and the formation of the desired product. prepchem.com The resulting crude product, a dark oil, is then purified through extraction and distillation to yield a crystalline solid. prepchem.com An alternative approach involves the phosgenation of 93% pure benzisothiazolone in chlorobenzene (B131634) with 1,3-dimethylimidazolidinone as a catalyst, which produces 3-chloro-1,2-benzisothiazole with high purity and yield. chemicalbook.com Another method avoids the use of highly toxic phosgene (B1210022) gas by employing bis(trichloromethyl) carbonate as the chlorinating agent in the presence of an organic amine catalyst. google.com

Table 1: Synthesis of 3-Chloro-1,2-benzisothiazole via Phosgenation

| Starting Material | Reagent | Catalyst/Solvent | Temperature | Yield | Purity | Melting Point (°C) |

| 1,2-benzisothiazole-3(2H)-one | POCl₃ | - | 120°C | 77% | - | 39-41 |

| 93% Benzisothiazolone | Phosgene | 1,3-dimethylimidazolidinone in Chlorobenzene | - | 92.7% | 99.4% | - |

| 1,2-benzisothiazolin-3-one | Bis(trichloromethyl) carbonate | Tetramethylguanidine in Chlorobenzene | 85-90°C | 83.2% | 98.5% | 40-41 |

| 1,2-benzisothiazolin-3-one | Bis(trichloromethyl) carbonate | Tetramethylguanidine in Chlorobenzene | 100-110°C | 82.6% | 98.0% | 39-40 |

| 1,2-benzisothiazolin-3-one | Bis(trichloromethyl) carbonate | Tetramethylguanidine in Chlorobenzene | 85-90°C | 69.6% | 97.5% | 38-39 |

Electrochemical Synthetic Approaches to the 1,2-Benzothiazole System

Electrochemical methods offer an alternative pathway for the synthesis of heterocyclic compounds, including derivatives of the 1,2-benzothiazole system.

Nickel-Catalyzed Electrochemical Intramolecular Amination (Contextual to 1,2-Benzothiazine Formation)

A highly efficient method for the synthesis of the 1,2-benzothiazine scaffold has been developed by merging electrochemistry with nickel catalysis. organic-chemistry.orgacs.org This approach facilitates intramolecular C-N bond formation at room temperature and demonstrates excellent tolerance for various functional groups. organic-chemistry.orgacs.orgnih.gov The reaction employs NiBr₂·glyme, a bipyridine ligand (di-OMebpy), DBU as a base, and n-Bu₄NBr in dimethylacetamide (DMAc). organic-chemistry.org Mechanistic studies, including cyclic voltammetry, point towards a Ni(I)/Ni(III) catalytic cycle as the likely pathway. organic-chemistry.orgacs.org This electrochemical method provides a new avenue for intramolecular amination and the construction of the benzothiazine framework. acs.orgnih.gov

Strategies for Introducing Halogen Substituents on the 1,2-Benzothiazole Ring System

The preparation of dichlorinated benzothiazoles, such as 3,6-dichloro-1,2-benzothiazole, requires precise control over the regioselectivity of the halogenation reactions. The synthetic approaches can be broadly categorized into two main strategies: direct chlorination of a pre-formed benzothiazole (B30560) ring and the cyclization of appropriately substituted precursors already containing the desired chlorine atoms.

Specific Halogenation Procedures and Regioselectivity

The introduction of a chlorine atom at the 3-position of the 1,2-benzothiazole nucleus is a key transformation. Several methods have been developed to achieve this, often starting from 1,2-benzisothiazol-3(2H)-one or its derivatives.

One established method involves the reaction of 1,2-benzisothiazol-3(2H)-one with phosphorus oxychloride (POCl₃). This reaction, when heated, effectively replaces the carbonyl group with a chlorine atom to yield 3-chloro-1,2-benzisothiazole. prepchem.com An alternative approach utilizes phosgene in the presence of a catalyst like tetramethylguanidine. google.com However, due to the high toxicity of phosgene, other reagents have been explored. google.com

A notable and less hazardous method employs bis(trichloromethyl) carbonate, also known as triphosgene, as the chlorinating agent. In a patented process, 1,2-benzisothiazolin-3-one is reacted with bis(trichloromethyl) carbonate in an organic solvent such as chlorobenzene or xylene, under the influence of an organic amine catalyst like tetramethylguanidine, at temperatures ranging from 50-150°C. google.com This method has been successfully applied to produce various 3-chloro-1,2-benzisothiazole derivatives. google.com

Another route to 3-chloro-1,2-benzisothiazoles involves the use of thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF). This system efficiently converts 1,2-benzisothiazol-3-ones to their 3-chloro counterparts. For instance, the reaction of 6-methoxy-1,2-benzisothiazol-3-one with thionyl chloride in chlorobenzene and DMF at 80-90°C yields 3-chloro-6-methoxy-1,2-benzisothiazole. google.com

Direct chlorination of the 1,2-benzisothiazole (B1215175) ring at the 3-position using elemental chlorine has also been reported. A German patent describes the reaction of 1,2-benzisothiazoles with elemental chlorine in an acidic medium, such as glacial acetic acid or formic acid, to produce 3-chloro-1,2-benzisothiazoles. google.com For example, reacting 4-chloro-1,2-benzisothiazole with chlorine in glacial acetic acid at 50°C yields 3,4-dichloro-1,2-benzisothiazole, demonstrating the feasibility of introducing a chlorine atom at the 3-position of a pre-chlorinated benzisothiazole. google.com

The regioselectivity of halogenation on the benzene (B151609) portion of the benzothiazole ring is influenced by the existing substituents and the reaction conditions. Electrophilic chlorination will be directed by the activating or deactivating nature of the groups already present on the ring.

Precursor Design for Dichlorinated Benzothiazoles

The synthesis of this compound often relies on the strategic use of precursors that already contain one or both of the required chlorine atoms. This approach circumvents potential issues with regioselectivity during the halogenation of the final heterocyclic system.

A direct and efficient synthesis of 3,6-dichloro-1,2-benzisothiazole is detailed in a Chinese patent. google.com This method starts with 6-chloro-1,2-benzisothiazolin-3-one as the key precursor. The synthesis involves the reaction of this chlorinated precursor with bis(trichloromethyl) carbonate. In a specific example, 6-chloro-1,2-benzisothiazolin-3-one is reacted with bis(trichloromethyl) carbonate in chlorobenzene with tetramethylguanidine as a catalyst. The reaction mixture is heated to 80-85°C, and after several hours, 3,6-dichloro-1,2-benzisothiazole is obtained upon recrystallization with a reported yield of 69.1%. google.com

This precursor-based strategy highlights the importance of the synthesis of substituted 1,2-benzisothiazolin-3-ones. The synthesis of 6-chloro-1,2-benzisothiazol-3(2H)-one can be achieved from precursors like 4-chloro-2-(methylthio)benzonitrile. chemicalbook.com

The following table summarizes the key synthetic transformations for obtaining this compound and related chlorinated derivatives.

| Starting Material | Reagents and Conditions | Product | Reference |

| 6-Chloro-1,2-benzisothiazolin-3-one | Bis(trichloromethyl) carbonate, tetramethylguanidine, chlorobenzene, 80-85°C | 3,6-Dichloro-1,2-benzisothiazole | google.com |

| 1,2-Benzisothiazol-3(2H)-one | POCl₃, 120°C | 3-Chloro-1,2-benzisothiazole | prepchem.com |

| 1,2-Benzisothiazol-3-one | Bis(trichloromethyl) carbonate, organic amine catalyst, organic solvent, 50-150°C | 3-Chloro-1,2-benzisothiazole | google.com |

| 6-Methoxy-1,2-benzisothiazol-3-one | Thionyl chloride, N,N-dimethylformamide, chlorobenzene, 80-90°C | 3-Chloro-6-methoxy-1,2-benzisothiazole | google.com |

| 4-Chloro-1,2-benzisothiazole | Cl₂, glacial acetic acid, 50°C | 3,4-Dichloro-1,2-benzisothiazole | google.com |

Reaction Mechanisms and Pathways in 1,2 Benzothiazole Formation

Mechanistic Investigations of Cyclization Processes

The cyclization to form the 1,2-benzothiazole core is a critical step in many synthetic routes. Mechanistic studies have shed light on the nature of the intermediates and the factors that control the efficiency and selectivity of these transformations.

Catalysts play a pivotal role in facilitating the formation of the crucial C–S and C–N bonds in 1,2-benzothiazole synthesis. A variety of catalytic systems, ranging from transition metals to metal-free approaches, have been developed.

Palladium catalysts have been effectively used in the synthesis of 2-substituted benzothiazoles from thiobenzanilides through a C–H functionalization/intramolecular C–S bond formation process. acs.org This method often utilizes a catalytic system comprising a palladium(II) salt, a copper(I) co-catalyst, and an additive like tetrabutylammonium (B224687) bromide (Bu4NBr) to achieve high yields. acs.org Ruthenium(II) catalysts have also been employed for the regioselective ortho-amidation of 2-aryl benzothiazoles, demonstrating the power of transition metals in directing C–N bond formation. acs.org

Copper catalysis is another prevalent strategy. For instance, copper-catalyzed tandem reactions of o-aminothiophenols with tetramethylthiuram disulfide and iodobenzenes have been developed for the synthesis of aryl derivatives of 2-mercaptobenzothiazole. nih.gov In some cases, metal-free conditions can be achieved. For example, the synthesis of 2-substituted benzothiazoles can be accomplished from aromatic amines, aliphatic amines, and elemental sulfur without any added catalyst or additive, where DMSO acts as the oxidant. nih.gov

Brønsted acids, such as p-toluenesulfonic acid (TsOH·H2O), have been shown to efficiently catalyze the cyclization of 2-amino thiophenols with β-diketones to afford 2-substituted benzothiazoles under mild, solvent-free conditions. organic-chemistry.org This approach offers an environmentally friendly alternative to metal-catalyzed methods. organic-chemistry.org

Table 1: Catalytic Systems in 1,2-Benzothiazole Synthesis

| Catalyst System | Reactants | Product | Key Features |

| Pd(II)/Cu(I)/Bu4NBr | Thiobenzanilides | 2-Substituted benzothiazoles | C-H functionalization/C-S bond formation acs.org |

| Ru(II) | 2-Aryl benzothiazoles, Acyl azides | ortho-Amidated 2-aryl benzothiazoles | Regioselective C-N bond formation acs.org |

| CuBr | o-Aminothiophenols, Tetramethylthiuram disulfide, Iodobenzenes | Aryl derivatives of 2-mercaptobenzothiazole | Tandem inter- and intramolecular condensation nih.gov |

| p-Toluenesulfonic acid (TsOH·H2O) | 2-Amino thiophenols, β-Diketones | 2-Substituted benzothiazoles | Metal-free, mild conditions organic-chemistry.org |

| None (DMSO as oxidant) | Aromatic amines, Aliphatic amines, Elemental sulfur | 2-Substituted benzothiazoles | Catalyst- and additive-free nih.gov |

Radical-mediated reactions offer a powerful alternative for the construction of the 1,2-benzothiazole ring. These pathways often involve the generation of reactive radical intermediates that can undergo intramolecular cyclization.

One common strategy involves the radical cyclization of thioformanilides. mdpi.comindexcopernicus.com For instance, the use of an initiator like di(t-butyl)peroxide (DTBP) can trigger a cascade process. The reaction is initiated by the homolytic cleavage of DTBP to generate a t-butoxy radical, which then abstracts a hydrogen atom to form a methyl radical. nih.gov This radical can then initiate the cyclization cascade. nih.gov Another approach utilizes visible light and a photosensitizer to generate radical intermediates from thioanilides, leading to C-H functionalization and C-S bond formation. organic-chemistry.org

The Jacobsen cyclization, which employs potassium ferricyanide, is a classic example of a radical-based method for benzothiazole (B30560) synthesis. researchgate.net This reaction proceeds through the oxidation of a thiobenzanilide (B1581041) to a radical intermediate, which then undergoes cyclization. researchgate.net More recently, methods involving the generation of aryl radical cations from thiobenzamides under mild conditions have been developed. mdpi.com

The nature of the sulfur species involved in the cyclization process can be either electrophilic or nucleophilic. In many syntheses, the sulfur atom of a thiol or thiolate acts as a nucleophile, attacking an electrophilic carbon center. libretexts.orgnih.gov For example, in the condensation of 2-aminothiophenol (B119425) with aldehydes, the sulfur atom of the 2-aminothiophenol acts as a nucleophile. ekb.eg

Conversely, reactions can be designed where the sulfur atom behaves as an electrophile. acsgcipr.org This "umpolung" strategy involves activating the sulfur atom with a suitable leaving group, making it susceptible to attack by a carbon nucleophile. acsgcipr.org While less common in the context of intramolecular cyclization to form 1,2-benzothiazoles, the concept of electrophilic sulfur is a key principle in various sulfur-containing compound syntheses.

The oxidation of cysteine thiols to sulfenic acid generates an electrophilic sulfur center that is crucial in biological systems and serves as an inspiration for synthetic strategies. nih.govrsc.org

Tandem Annulation and Multi-Component Reaction Mechanisms

Tandem annulation and multi-component reactions (MCRs) provide efficient and atom-economical routes to complex 1,2-benzothiazole derivatives from simple starting materials in a single pot. These reactions often proceed through a cascade of mechanistic steps.

A three-component reaction involving 2-aminobenzothiazole, an aldehyde, and a β-ketoester or β-diketone can lead to the formation of pyrimido[2,1-b]benzothiazole derivatives. researchgate.netrsc.org The mechanism of such reactions can involve a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration steps. mdpi.com

Another example is the copper-promoted [3 + 1 + 1]-type cyclization of o-iodoaniline derivatives, elemental sulfur (S8), and N-tosylhydrazones to selectively construct 2-aryl or 2-benzyl substituted benzothiazoles. organic-chemistry.org Tandem reactions can also be initiated by the in situ formation of an intermediate, which then undergoes further transformations. For example, the reaction of o-aminothiophenols with tetramethylthiuram disulfide can lead to the in situ formation of 2-mercaptobenzothiazoles, which can then be coupled with iodobenzenes in a one-pot procedure. nih.gov

Redox Processes in Electrochemical Synthesis

Electrochemical methods offer a green and sustainable alternative for the synthesis of 1,2-benzothiazoles, often proceeding under mild conditions without the need for chemical oxidants or reductants. bohrium.comrsc.orgbenthamdirect.com The core of these methods lies in the controlled redox processes occurring at the electrodes. gre.ac.uk

The electrochemical synthesis of benzothiazoles can be achieved through the oxidative cyclization of o-aminothiophenol and aldehydes. bohrium.com Mechanistic studies, including cyclic voltammetry, suggest the involvement of radical intermediates and the formation of an imine as a key intermediate. bohrium.com The oxidation can occur directly at the anode or be mediated by a redox catalyst. gre.ac.uk

Table 2: Summary of Mechanistic Pathways in 1,2-Benzothiazole Formation

| Section | Key Mechanistic Feature | Example Reaction |

| 3.1.1 | Catalyst-mediated C-S/C-N bond formation | Palladium-catalyzed cyclization of thiobenzanilides acs.org |

| 3.1.2 | Radical-initiated cyclization | Visible-light-induced cyclization of thioanilides organic-chemistry.org |

| 3.1.3 | Nucleophilic sulfur attack | Condensation of 2-aminothiophenol with aldehydes ekb.eg |

| 3.2 | Tandem annulation/multi-component cascade | Three-component reaction of 2-aminobenzothiazole, aldehyde, and β-ketoester researchgate.net |

| 3.3 | Electrochemical redox-driven cyclization | Anodic oxidation of N-aryl thioamides rsc.org |

Chemical Transformations and Derivatization of 1,2 Benzothiazoles

Functional Group Interconversion on the 1,2-Benzothiazole Scaffold

Functional group interconversion on the 3,6-dichloro-1,2-benzothiazole scaffold primarily involves reactions of the chlorine substituents. The chlorine atom at the C3 position is particularly susceptible to nucleophilic substitution, serving as a key site for introducing molecular diversity.

The reaction of 3-chloro-1,2-benzisothiazole (B19369) with various nucleophiles leads to a range of C3-substituted derivatives. This reactivity is expected to be similar for the 3,6-dichloro analogue. For instance, treatment with amines, alkoxides, or thiolates would displace the C3-chloride to form 3-amino, 3-alkoxy, or 3-thioether substituted benzothiazoles, respectively. The chlorine at the C6 position on the benzene (B151609) ring is less reactive towards nucleophilic substitution under standard conditions.

Research on related 2-chlorobenzothiazoles, prepared from 2-mercaptobenzothiazoles, shows their utility as precursors for a variety of 2-substituted derivatives, highlighting the importance of the chloro-substituent as a leaving group in medicinal chemistry applications. nih.gov

Reactions at the Ring Nitrogen and Sulfur Atoms

The nitrogen and sulfur heteroatoms of the 1,2-benzothiazole ring are key sites for chemical modification, allowing for alterations in the scaffold's electronic and steric properties.

N-Alkylation: The nitrogen atom in the 1,2-benzothiazole ring system can undergo alkylation. For example, N-alkylation of substituted 2-aminobenzothiazoles using alkyl halides (such as 1,4-bis(bromomethyl)benzene) in the presence of a catalyst has been demonstrated to proceed efficiently. aip.orgaip.org This type of reaction, when applied to the this compound scaffold, would yield N-alkylated benzothiazolium salts. The quaternization of the nitrogen atom significantly alters the electronic properties of the ring system. Studies on fluorinated 2-methylbenzothiazoles show they readily form benzothiazolium tosylates upon heating with methyl tosylate. nih.gov

S-Oxidation: The sulfur atom in the 1,2-benzothiazole ring can be oxidized to various oxidation states, ranging from -2 to +6. libretexts.org Oxidation of sulfides typically yields sulfoxides and subsequently sulfones. libretexts.org The oxidation of 2-methylbenzothiazole (B86508) by hydroxyl radicals, for instance, has been studied, indicating that the sulfur atom is a potential site for reaction in oxidative environments. acs.org Controlled oxidation of this compound with mild oxidizing agents like hydrogen peroxide or peracids would be expected to first form the corresponding 1-oxide (a sulfoxide) and, upon further oxidation, the 1,1-dioxide (a sulfone). These transformations dramatically impact the geometry and electronic nature of the heterocycle.

Table 1: Representative Reactions at Nitrogen and Sulfur

| Reaction Type | Reagents & Conditions | Expected Product |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), Solvent | 2-Alkyl-3,6-dichloro-1,2-benzothiazol-2-ium salt |

| S-Oxidation | m-CPBA (1 equiv.), CH₂Cl₂, rt | This compound 1-oxide |

Modification of Aryl Moieties Fused to the Thiazole (B1198619) Ring

Further functionalization of the benzene portion of the this compound molecule can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing chloro-substituent and the fused thiazole ring will influence the position of new substituents. The chloro group at C6 is an ortho-, para-director, while the fused ring system's influence can be complex.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For example, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the benzene ring. The exact position of substitution would depend on the combined directing effects of the C6-chloro group and the deactivating nature of the heterocyclic system. The presence of two deactivating chloro groups can make further substitution challenging, often requiring harsh reaction conditions. acs.org

Derivatization for Scaffold Expansion and Molecular Diversity

The 1,2-benzothiazole scaffold can be expanded to create more complex, fused heterocyclic systems. These reactions often utilize the inherent reactivity of both the heterocyclic and carbocyclic rings.

One approach involves annulation reactions where the nitrogen atom and a carbon atom of the benzene ring participate in the formation of a new ring. For example, CuI-catalyzed oxidative cyclization of 2-aminobenzothiazoles with 2-phenoxyacetophenones leads to the formation of fused 3-phenoxybenzo[d]imidazo[2,1-b]thiazoles. nih.gov While this specific reaction starts from an amino-substituted benzothiazole (B30560), it illustrates a strategy for scaffold expansion.

For this compound, derivatization could proceed by first converting the C3-chloro group into a more reactive functional group, such as an amino or hydrazino group. ijpsonline.com This new functional group can then be used as a handle for subsequent cyclization reactions to build additional rings onto the benzothiazole framework, leading to novel, polycyclic architectures. For instance, a 2-hydrazinobenzothiazole (B1674376) derivative can be reacted with various reagents to form fused pyrazole (B372694) or triazole rings. nih.gov

Another strategy involves the synthesis of S-alkyl/aryl benzothiazole-2-carbothioates through multicomponent reactions, which demonstrates the assembly of complex structures from simpler precursors including a 2-aminothiophenol (B119425), oxalyl chloride, and a thiol. nih.gov This highlights the potential for building complexity around the benzothiazole core.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2-benzothiazole |

| 3-chloro-1,2-benzisothiazole |

| 2-chlorobenzothiazole |

| 2-mercaptobenzothiazole |

| 2-aminobenzothiazole |

| 1,4-bis(bromomethyl)benzene |

| 2-methylbenzothiazole |

| methyl tosylate |

| 3-phenoxybenzo[d]imidazo[2,1-b]thiazoles |

| 2-phenoxyacetophenones |

| 2-hydrazinobenzothiazole |

| S-alkyl/aryl benzothiazole-2-carbothioates |

| 2-aminothiophenol |

Advanced Characterization and Structural Elucidation of 1,2 Benzothiazole Systems

Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the molecular structure of a compound by observing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 3,6-dichloro-1,2-benzothiazole, the aromatic protons would exhibit signals in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring system. The three protons on the benzene (B151609) ring are in different chemical environments and would theoretically appear as distinct signals. Their splitting patterns would be influenced by spin-spin coupling with neighboring protons. For instance, a proton with one adjacent proton would appear as a doublet (d), while a proton with two non-equivalent adjacent protons could appear as a doublet of doublets (dd).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound would display seven distinct signals corresponding to the seven carbon atoms. Carbons bonded to electronegative atoms like chlorine and those within the heterocyclic ring would appear at different chemical shifts. Aromatic carbons typically resonate in the range of 120-150 ppm. The carbon atoms directly attached to the chlorine atoms (C3 and C6) and the carbons of the thiazole (B1198619) ring (C=N and C-S) would have characteristic chemical shifts influenced by the heteroatoms.

| Predicted NMR Data for this compound | | :--- | :--- | | Nucleus | Predicted Chemical Shift (ppm) and Multiplicity | | ¹H NMR | Aromatic Protons: Three distinct signals expected in the range of 7.0 - 8.5 ppm. Expected multiplicities would include doublets (d) and doublet of doublets (dd). | | ¹³C NMR | Aromatic & Heterocyclic Carbons: Seven unique signals expected in the range of 120 - 155 ppm. |

Note: The data in this table is predictive and based on general principles of NMR spectroscopy for similar aromatic and heterocyclic compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be characterized by several key absorption bands.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the benzene ring and the C=N bond in the thiazole ring are expected in the 1400-1650 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibrations would produce strong bands in the fingerprint region, generally between 600 and 800 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern on the benzene ring.

| Typical IR Absorption Ranges for Key Functional Groups | | :--- | :--- | | Functional Group | Characteristic Absorption Range (cm⁻¹) | | Aromatic C-H Stretch | 3000 - 3100 | | Aromatic C=C Stretch | 1450 - 1600 | | C=N Stretch | 1600 - 1650 | | C-S Stretch | 600 - 700 | | C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₃Cl₂NS), the molecular ion peak [M]⁺ would be a key feature. Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks: [M]⁺ (with two ³⁵Cl), [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ (with two ³⁷Cl), with relative intensities of approximately 9:6:1. Fragmentation of the molecular ion would likely involve the loss of chlorine atoms or cleavage of the thiazole ring, yielding further diagnostic peaks in the mass spectrum.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide exact bond lengths, bond angles, and details of intermolecular interactions.

Crystal Packing and Intermolecular Interactions

Conformational Analysis in the Solid State

The 1,2-benzothiazole ring system is a rigid, planar bicyclic structure. Therefore, conformational flexibility is limited, and the molecule is expected to be largely planar in the solid state. Minor deviations from planarity, such as slight puckering or twisting, could be quantified by X-ray diffraction analysis. In the absence of flexible substituent groups, the primary structural information gained from a solid-state analysis would be the precise geometry of the fused ring system and the influence of the chlorine substituents on the bond lengths and angles within the aromatic and heterocyclic rings.

Theoretical and Computational Investigations of 1,2 Benzothiazole Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nbu.edu.sa For benzothiazole (B30560) derivatives, DFT calculations, often using functionals like B3LYP, are employed to investigate various molecular properties. nbu.edu.samdpi.com

Geometry Optimization and Molecular Conformation

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation (the lowest energy structure). For a molecule like 3,6-dichloro-1,2-benzothiazole, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

In studies of other benzothiazole derivatives, DFT calculations have been successfully used to determine these parameters. For instance, in a study of various 2-substituted 1,3-benzothiazoles, C-C bond lengths were calculated to be in the range of 1.457–1.480 Å, and the C=N bond length of the thiazole (B1198619) ring was found to vary depending on the substituent. nbu.edu.sa It is expected that the optimized geometry of this compound would show a planar benzothiazole core with the chlorine atoms situated in the benzene (B151609) ring. The precise bond lengths would be influenced by the electronic effects of the chlorine atoms.

Illustrative Data for Benzothiazole Derivatives (Bond Lengths in Å) Please note: This table presents data for other benzothiazole derivatives to illustrate typical computational results, as specific data for this compound is not readily available in the cited literature.

| Compound | C-C Bond Length (Å) | C=N Bond Length (Å) | Reference |

|---|---|---|---|

| 2-vinyl-1,3-benzothiazole | 1.457 | - | nbu.edu.sa |

| 2-(2-pyridyl)-1,3-benzothiazole | 1.480 | 1.341 | nbu.edu.sa |

Electronic Structure Analysis (HOMO-LUMO Energies, Charge Distribution)

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap generally implies higher reactivity. mdpi.com

For various benzothiazole derivatives, the HOMO-LUMO energy gap has been calculated to be in the range of 3.95 to 4.70 eV. nbu.edu.sa The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. In many benzothiazole derivatives, the HOMO is delocalized over the entire molecule, while the LUMO may be localized on specific moieties. nih.gov For this compound, the electron-withdrawing nature of the chlorine atoms would be expected to lower the energies of both the HOMO and LUMO and influence the charge distribution across the molecule.

Illustrative HOMO-LUMO Data for Substituted Benzothiazoles Please note: This table presents data for other benzothiazole derivatives to illustrate typical computational results, as specific data for this compound is not readily available in the cited literature.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Compound with -CH3 substituent | -5.58 | -1.88 | 3.70 | nih.gov |

| Compound with -NO2 substituent | -6.18 | -3.35 | 2.83 | nih.gov |

Vibrational Spectra Prediction and Interpretation

DFT calculations are also employed to predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. The theoretical prediction of vibrational spectra is a valuable tool for the structural characterization of newly synthesized compounds. core.ac.uk By comparing the calculated and experimental spectra, the vibrational modes of the molecule can be assigned to specific stretching, bending, and torsional motions of the atoms. core.ac.ukacademie-sciences.fr

For the parent benzothiazole molecule, detailed vibrational assignments have been performed using DFT, showing good agreement with experimental FT-IR and FT-Raman spectra. core.ac.uk For this compound, a similar computational approach would predict the characteristic vibrational modes associated with the C-Cl bonds, in addition to the vibrations of the benzothiazole core.

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling encompasses a range of techniques to study the behavior of molecules. This can include molecular docking studies to predict the interaction of a molecule with a biological target, which is particularly relevant for bioactive compounds. wjarr.com For instance, molecular docking has been used to study the potential of benzothiazole derivatives as inhibitors of enzymes like GABA-aminotransferase. wjarr.com

While specific molecular modeling studies on this compound are not prominent in the literature, such approaches could be used to explore its potential interactions with various proteins or macromolecules, providing insights into its possible biological activity.

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry is also instrumental in elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, the feasibility and pathways of chemical reactions can be predicted. For example, the synthesis of benzothiazoles from 2-aminothiophenol (B119425) and aldehydes has been investigated through mechanistic studies that identified key intermediates and oxidants. acs.org

In the context of this compound, computational studies could be used to investigate its synthesis pathways, for example, by modeling the cyclization reactions and identifying the most energetically favorable routes. Such studies can help in optimizing reaction conditions to improve yields and reduce byproducts.

Specialized Applications and Roles in Synthetic Chemistry

1,2-Benzothiazoles as Synthons and Intermediates in Complex Molecule Synthesis

The 1,2-benzothiazole nucleus is a privileged scaffold in medicinal chemistry and serves as a crucial building block, or synthon, for constructing more complex molecules. The compound 3,6-dichloro-1,2-benzothiazole, with its reactive chlorine atoms at the 3 and 6 positions, is a versatile intermediate. smolecule.com The dual chlorine substitution enhances its reactivity, allowing for further functionalization through various chemical reactions such as nucleophilic substitution, oxidation, and reduction. smolecule.com

The synthesis of the benzothiazole (B30560) core itself can be achieved through several pathways, most commonly through the condensation reaction of 2-aminobenzenethiol with substances containing a carbonyl or cyano group. mdpi.com Other methods include the intramolecular cyclization of thioformanilides, which can be promoted by reagents like 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) under ambient conditions. thieme-connect.comorganic-chemistry.org These synthetic strategies highlight the accessibility of the benzothiazole framework for chemists to use as a starting point for designing complex target molecules, including pharmaceuticals and other biologically active compounds. smolecule.comresearchgate.net

Role in Materials Science and Organic Electronics (e.g., Optical Properties, Semiconductors)

While specific research on this compound in materials science is not extensively documented, the broader class of benzothiazole derivatives exhibits properties that make them highly relevant to this field. Benzothiazoles are known for their strong fluorescence, a property that makes them suitable for applications as fluorescent markers. mdpi.com

The structural configuration of chlorinated benzothiazoles, such as the related compound 2,6-dichloro-4-methyl-1,3-benzothiazole, imparts distinct electronic properties that are significant for materials science and organic synthesis. The presence of electron-withdrawing chlorine atoms can influence the electronic and optical characteristics of the molecule, potentially making them useful in the development of organic semiconductors or other electronic materials. The unique substitution pattern of this compound, in particular, is noted to confer specific chemical and biological properties due to its enhanced reactivity and potential for further functionalization. smolecule.com

Applications as Agrochemicals and Plant Protection Agents (e.g., Pesticides, Plant Disease Control)

The benzothiazole scaffold is a cornerstone in the development of modern agrochemicals. researchgate.net These compounds exhibit a wide spectrum of biological activities, including fungicidal, herbicidal, and antiviral properties. researchgate.netontosight.ai The compound this compound is specifically noted for its utility in developing agrochemicals due to its inherent biological activity. smolecule.com

The control of plant diseases is a critical application. Fungal diseases, for instance, are responsible for significant crop yield reductions globally. researchgate.net Chemical control through fungicides remains a primary management strategy. researchgate.net Benzothiazole derivatives function as plant defense activators, stimulating the plant's natural resistance mechanisms against pathogens. herts.ac.uk An example of a commercialized fungicide containing a related structure is Dichlobentiazox, which is used to protect rice crops. herts.ac.ukbcpcpesticidecompendium.org

The development of resistance to existing fungicides necessitates the discovery of new active compounds. researchgate.net Research into benzothiazole derivatives continues to yield promising candidates for managing plant diseases, pests, and weeds. researchgate.net

Table 1: Examples of Commercial Agrochemicals with Benzoxazole or Benzothiazole Scaffolds This table is interactive. Click on the headers to sort.

| Compound Name | Type | Target/Mechanism of Action |

|---|---|---|

| Metamifop | Herbicide | Acetyl-coenzyme A carboxylase inhibitor; controls grasses by inhibiting fatty acid synthesis. researchgate.net |

| Fenoxaprop-p-ethyl | Herbicide | Acetyl-coenzyme A carboxylase inhibitor; inhibits fatty acid synthesis in grasses. researchgate.net |

| Mefenacet | Herbicide | Inhibitor of cell generation and division; effective against barnyard grass. researchgate.net |

| Benthiavalicarb-isopropyl | Fungicide | Inhibits sporangia formation and germination of Phytophthora. researchgate.net |

| Dufulin | Antiviral Agent | Used against various plant viral diseases including tomato, cucumber, and tobacco viruses. researchgate.net |

| Oxazosulfyl | Insecticide | Broad-spectrum insecticide, primarily used for rice pests. researchgate.net |

Development of Specialized Catalytic Systems Involving Benzothiazole Frameworks

The synthesis of the benzothiazole ring system has been the subject of extensive research, leading to the development of numerous specialized catalytic systems designed to improve efficiency, yield, and environmental friendliness. researchgate.net These methods often focus on the cyclocondensation of 2-aminothiophenols with various reagents. researchgate.net

Catalysts play a pivotal role in these transformations. Copper-catalyzed methods have been successfully used for the formation of 2-substituted benzothiazoles from 2-aminobenzenethiols and nitriles. mdpi.com Palladium-based catalysts are also employed, for instance, in the ligand-free cyclization of o-iodothiobenzanilide derivatives. organic-chemistry.org Some modern approaches utilize photoredox catalysis with visible light as the driving force and molecular oxygen as the terminal oxidant, representing a green chemistry approach. organic-chemistry.org

Efforts to create more sustainable synthetic routes have also led to the use of ionic liquids as recyclable catalysts and even catalyst-free reactions under specific conditions, such as microwave irradiation. mdpi.com

Table 2: Selected Catalytic Systems for Benzothiazole Synthesis This table is interactive. Click on the headers to sort.

| Catalyst System | Reactants | Key Features |

|---|---|---|

| H₂O₂/HCl | 2-Aminothiophenol (B119425) and aldehydes | Occurs at room temperature in ethanol. mdpi.com |

| Copper (e.g., CuI, Cu(OAc)₂) | 2-Aminobenzenethiols and nitriles or 2-iodoanilines and sulfur powder | Efficient for creating 2-substituted benzothiazoles. mdpi.comrsc.org |

| Palladium (e.g., Pd/C) | o-Iodothiobenzanilide derivatives | Ligand-free and additive-free reaction at room temperature. organic-chemistry.org |

| Iodine (I₂) / TBAI | Anilines, aryl ketones, and elemental sulfur | Efficient catalytic system for 2-arylbenzothiazole synthesis. rsc.org |

| Ionic Liquids | 2-Aminothiophenol and aromatic aldehydes | Can be solvent-free and the catalyst is recyclable. mdpi.com |

| DDQ (2,6-dichloro-3,5-dicyano-1,4-benzoquinone) | Thioformanilides | Metal-free intramolecular cyclization at ambient temperature. thieme-connect.comorganic-chemistry.org |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 3,6-dichloro-1,2-benzothiazole, and how do reaction parameters (e.g., solvent, temperature) affect yield and purity?

- Methodological Answer : The synthesis of halogenated benzothiazoles typically involves cyclization reactions of substituted precursors. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives are synthesized via refluxing hydrazides in DMSO for 18 hours, followed by distillation and crystallization . Adjusting solvent polarity (e.g., ethanol vs. DMSO) and reflux duration can optimize yield and minimize byproducts. For this compound, analogous methods using thiophenol derivatives with chlorinating agents under controlled temperatures (e.g., 60–80°C) are recommended, with yields improved by slow addition of reagents to avoid overhalogenation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming substitution patterns. For example, aromatic protons in dichlorinated benzothiazoles appear as doublets in the δ 7.2–8.1 ppm range, with splitting patterns reflecting adjacent chlorine atoms .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H] at m/z 220.9512 for CHClNS) and fragmentation pathways .

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for related [W(3,6-dichloro-1,2-benzenedithiolate)] complexes .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) separate derivatives with >95% purity .

Q. What are the key considerations for designing in vitro biological activity assays for this compound derivatives?

- Methodological Answer :

- Solubility : Use DMSO stocks (<1% v/v) to avoid cytotoxicity. Pre-test solubility in PBS or cell media .

- Dose-Response Curves : Test concentrations from 1 μM to 100 μM, with triplicates, to calculate IC values for anti-inflammatory or antimicrobial activity .

- Controls : Include positive controls (e.g., ibuprofen for anti-inflammatory assays) and vehicle-only controls .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound in catalytic or ligand applications?

- Methodological Answer :

- HOMO-LUMO Analysis : Calculate energy gaps (e.g., 2.947 eV for azo dyes) to assess charge-transfer feasibility. Low gaps (<3 eV) suggest suitability for photochemical applications .

- Natural Bond Orbital (NBO) Analysis : Identify donor-acceptor interactions (e.g., Cl→S hyperconjugation) stabilizing the molecule .

- Coordination Studies : Model ligand-metal interactions (e.g., with W or Mo) to predict trigonal-prismatic vs. octahedral geometries, as seen in [M(3,6-dichloro-1,2-benzenedithiolate)] complexes .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Purity Verification : Reanalyze compounds via HPLC and H NMR to confirm absence of impurities (e.g., unreacted precursors) that may skew bioassay results .

- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation times). For example, anti-inflammatory activity in RAW 264.7 macrophages may vary with LPS stimulation duration .

- Metabolite Screening : Use LC-MS to identify in vitro metabolites that may deactivate or enhance compounds, as shown for 2,6-dichloro-1,4-benzoquinone derivatives .

Q. What mechanistic insights exist for the coordination chemistry of this compound-derived ligands with transition metals?

- Methodological Answer :

- Ligand Design : The dichloro-substituted benzothiazole backbone acts as a bidentate ligand, coordinating via sulfur and nitrogen atoms. Oxidation state dictates geometry; e.g., W forms trigonal-prismatic [W(L)], while Mo adopts octahedral configurations .

- Spectroscopic Probes : Use UV-Vis (d-d transitions) and EPR to monitor metal-ligand charge transfer. For example, [W(L)] shows λ at 450 nm, shifting with counter-cation changes .

- Electrochemical Analysis : Cyclic voltammetry reveals redox potentials; e.g., [Mo(L)] exhibits reversible Mo/Mo couples at −0.34 V vs. Ag/AgCl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.